molecular formula C12H24N2O4S B008352 3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate CAS No. 5205-95-8

3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate

Cat. No.: B008352
CAS No.: 5205-95-8
M. Wt: 292.4 g/mol
InChI Key: OIETYYKGJGVJFT-UHFFFAOYSA-N
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Description

1{3- [dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ...](http://www.ichemical.com/products/5205-95-8.html). It is a quaternary ammonium compound with a molecular formula of C12H24N2O4S and a molecular weight of 292.39 g/mol[{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ....

Mechanism of Action

Target of Action

The primary target of 3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate, also known as SPP It is a zwitterionic compound, which means it has both positive and negative charges, making it highly soluble in water . This property allows it to interact with a variety of biological targets, particularly enzymes, in a gentle manner .

Mode of Action

Its structure suggests that it can interact with its targets through electrostatic interactions, thanks to its zwitterionic nature . The presence of a carbon-carbon double bond in its structure also indicates that it can undergo polymerization reactions .

Biochemical Pathways

Given its gentle interaction with enzyme molecules , it can be inferred that it may influence various enzymatic pathways.

Pharmacokinetics

Its high water solubility, due to its zwitterionic nature , suggests that it could have good bioavailability.

Result of Action

It is used as an ionic surfactant and is often used to prepare efficient biocides and preservatives . It has good surface tension, solubility, emulsification, and antibacterial properties, and can effectively clean and kill bacteria and microorganisms in oil wells, ensuring the normal operation of oil wells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SPP. Its zwitterionic nature makes it highly soluble in water, which means its activity could be influenced by changes in the aqueous environment . Furthermore, it is used as a biocide and preservative in oil wells , suggesting that it can function effectively in such environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3-(2-methylprop-2-enoylamino)propylamine with dimethyl sulfate in an aqueous medium[_{{{CITATION{{{1{3- [dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ...](http://www.ichemical.com/products/5205-95-8.html). The reaction is typically carried out at a temperature of 60-80°C and under constant stirring to ensure complete reaction[{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ....

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity[_{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various alkyl halides and amines can be used as reagents.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides.

  • Reduction: Amines and amides.

  • Substitution: Alkylated derivatives and amine derivatives.

Scientific Research Applications

Chemistry: SPP is used as a surfactant and emulsifier in various chemical processes[_{{{CITATION{{{1{3- [dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ...](http://www.ichemical.com/products/5205-95-8.html). It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds in aqueous solutions[{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ....

Biology: In biological research, SPP is used as a reagent in cell culture media to enhance cell growth and proliferation[_{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It is also used in the study of membrane dynamics and protein interactions.

Medicine: dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It can be used to encapsulate and deliver drugs to specific target sites in the body.

Industry: SPP is used in the cosmetics industry as an ingredient in personal care products such as shampoos, conditioners, and skin care formulations[_{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It helps in improving product texture and stability.

Comparison with Similar Compounds

  • Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant and emulsifier.

  • Sodium dodecyl sulfate (SDS): A commonly used anionic surfactant in various applications.

  • Cocoamidopropyl betaine: A zwitterionic surfactant used in personal care products.

Uniqueness: SPP is unique in its ability to form stable emulsions and micelles, making it particularly useful in drug delivery and cosmetic applications. Its amphiphilic nature allows for versatile interactions with different substances, enhancing its utility in various fields.

Properties

IUPAC Name

3-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIETYYKGJGVJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117829-14-8
Record name 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117829-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

292.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5205-95-8
Record name 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5205-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, N,N-dimethyl-N-(3-((2-methyl-1-oxo-2-propen-1-yl)amino)propyl)-3-sulfo-, inner salt
Source ChemIDplus
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Record name 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt
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Record name Dimethyl[3-[(2-methyl-1-oxoallyl)amino]propyl]-3-sulphopropylammonium hydroxide
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Synthesis routes and methods

Procedure details

Into a round bottom flask is added 26.4 grams of anhydrous acetonitrile (available from Sigma-Aldrich) and 15.5 grams of propane sultone (available from Sigma-Aldrich), and this is stirred for 30 minutes. After the 30 minutes, a solution of 25.6 grams of DMAPMA in 56.5 grams of acetonitrile is added. The mixture is stirred and warmed to 35° C. A white precipitate quickly forms. Once the white precipitate takes up the bulk of the volume, the liquid is decanted. The solid is washed once with acetonitrile and again the liquid is removed by decanting. The solids are then washed in 2× volume diethyl ether. They are then filtered via funnel and washed with copious amounts (via filtration) of diethyl ether. The NMR structure is consistent with the structure of the target molecule SZ.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
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3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
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3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
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3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
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3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
Reactant of Route 6
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3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate

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